molecular formula C10H12N2O3S B2974170 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 859190-71-9

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B2974170
CAS No.: 859190-71-9
M. Wt: 240.28
InChI Key: FIQJDDBYYJLFOR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is a heterocyclic sulfonamide featuring a bicyclic indole scaffold with a 2-oxo group and dimethyl substitution at the 3-position. Its molecular formula is C₁₀H₁₂N₂O₃S, and it has a molecular weight of 256.28 g/mol. The compound’s structure is characterized by a planar indole core, with the sulfonamide group at position 5 contributing to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors requiring such motifs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-10(2)7-5-6(16(11,14)15)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQJDDBYYJLFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859190-71-9
Record name 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide typically involves the reaction of 3,3-dimethyl-2-oxoindoline with sulfonamide reagents under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety protocols. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes in microorganisms or cancer cells, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Research Findings

Substituent Effects on Target Specificity :

  • GSK2 replaces the dimethyl group with a 2-fluorobenzoyl moiety, enhancing binding to the Mtb TrpAB enzyme (Kd = 12 nM) via π-π stacking and hydrophobic interactions .
  • OXSI-2 introduces a methylene-linked indole group at C3, enabling selective Syk inhibition by occupying the kinase’s ATP-binding pocket .
  • SU11274 ’s bulky chlorophenyl-piperazine substituent confers high affinity for c-Met, disrupting hepatocyte growth factor signaling .

Biological Activity: IACS-9571 derivatives exhibit nanomolar affinity for bromodomains due to extended phenoxy side chains, which stabilize interactions with acetyl-lysine binding pockets . Benzo[cd]indole-6-sulfonamides (e.g., ) differ in ring fusion (benzofuran vs. indole) but retain sulfonamide-mediated hydrogen bonding .

Structure-Activity Relationship (SAR) Insights

  • 3-Position Substitutions : Dimethyl groups (target compound) enhance metabolic stability, while bulkier groups (e.g., SU11274’s chlorophenyl) improve target affinity.
  • Sulfonamide Position : Placement at C5 (vs. C6 in benzo[cd]indoles) optimizes hydrogen bonding with polar residues in enzyme active sites.
  • Ring Modifications : Furan or benzimidazole substitutions (e.g., ) alter electron distribution, affecting binding kinetics .

Biological Activity

3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_2O3_3S. The structure includes an indole ring with a sulfonamide substituent, which influences its biological behavior.

Table 1: Structural Information

PropertyValue
Molecular FormulaC10_{10}H12_{12}N2_2O3_3S
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O)C
InChIInChI=1S/C10H12N2O3S/c1-10(2)...
InChIKeyFIQJDDBYYJLFOR-UHFFFAOYSA-N

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.

Case Study:
A related study on indole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines. For instance, derivatives showed IC5050 values ranging from 2.76 to 9.27 µM against ovarian and renal cancer cells .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The sulfonamide group contributes to the inhibition of bacterial growth.

Research Findings:
In vitro studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related sulfonamide was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) reported as low as 40 µg/mL .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds like this may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Similar indole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Future Directions

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigating structure-activity relationships (SAR) will be key in optimizing its therapeutic potential.

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